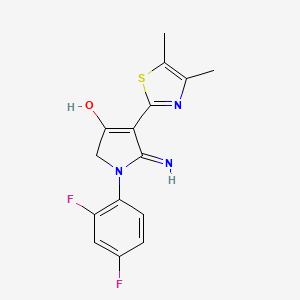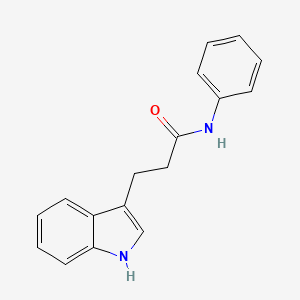![molecular formula C21H16BrN3O4 B12180359 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12180359.png)
6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone ring with a benzoxazinone moiety, making it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the benzoxazinone moiety: This can be synthesized by the cyclization of o-aminophenols with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazinone ring, forming corresponding carboxylic acids.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone and benzoxazinone moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the complex ring structures.
Pyridazinone derivatives: Similar in having the pyridazinone ring but differ in other structural aspects.
Benzoxazinone derivatives: Share the benzoxazinone moiety but differ in the attached functional groups.
Uniqueness
The uniqueness of 6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one lies in its combination of the pyridazinone and benzoxazinone rings, which imparts distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C21H16BrN3O4 |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
6-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H16BrN3O4/c1-24-17-10-14(4-8-19(17)29-12-21(24)28)18(26)11-25-20(27)9-7-16(23-25)13-2-5-15(22)6-3-13/h2-10H,11-12H2,1H3 |
InChIキー |
UPHWPHZIXXMZBM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12180280.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)
![3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)



![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B12180344.png)
![methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B12180346.png)

![N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12180353.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine](/img/structure/B12180363.png)
![5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12180374.png)
